1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea
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Description
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C16H20FN5O and its molecular weight is 317.368. The purity is usually 95%.
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Scientific Research Applications
Complexation and Folding in Heterocyclic Ureas : A study by Corbin et al. (2001) described the synthesis and conformational studies of heterocyclic ureas and their ability to form multiply hydrogen-bonded complexes, indicating potential applications in self-assembly and molecular recognition processes Corbin et al., 2001.
Dimerization of Ureidopyrimidones : Research by Beijer et al. (1998) explored the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, underscoring the relevance of these compounds in developing supramolecular structures Beijer et al., 1998.
Metabolism of Pyrimicarb : Hardt and Angerer (1999) developed an analytical method to determine metabolites of pirimicarb, a compound related to pyrimidines, in human urine, highlighting the importance of such studies in understanding the metabolism and environmental impact of pyrimidines Hardt & Angerer, 1999.
Fluoropyrimidine Synthesis and Reactivity : Brown and Waring (1974) investigated the synthesis and piperidinolysis of simple fluoropyrimidines, providing insights into the reactivity of fluorinated pyrimidines and their potential applications in medicinal chemistry Brown & Waring, 1974.
Synthesis of Isoxazole and Pyridine Derivatives : A study by Hassan et al. (2019) on the synthesis and biological evaluation of new pyridines and isoxazoles bearing 1,2,3-triazole moiety, including compounds similar to the query, demonstrated potential applications in pharmaceutical research Hassan et al., 2019.
properties
IUPAC Name |
1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(3-fluoro-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-10-5-6-12(8-13(10)17)20-16(23)18-9-14-19-11(2)7-15(21-14)22(3)4/h5-8H,9H2,1-4H3,(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRZDHOSKZWWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=CC(=N2)N(C)C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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